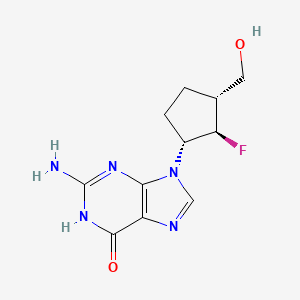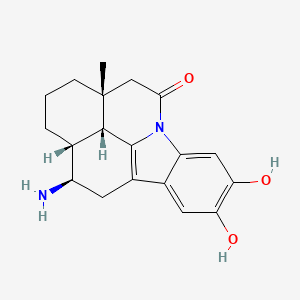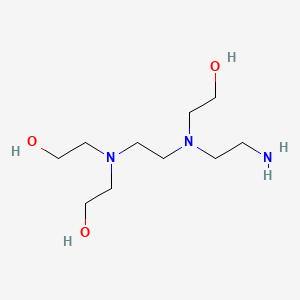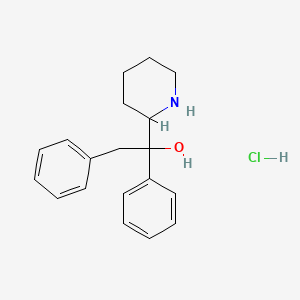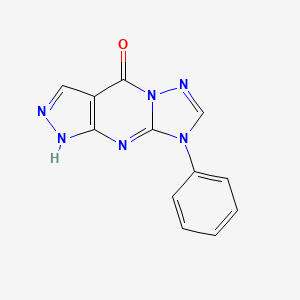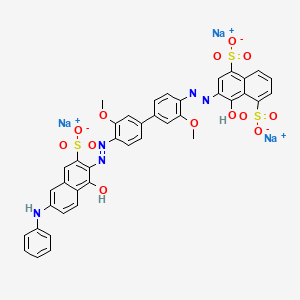
Trisodium 4-hydroxy-3-((4'-((1-hydroxy-6-(phenylamino)-3-sulphonato-2-naphthyl)azo)-3,3'-dimethoxy(1,1'-biphenyl)-4-yl)azo)naphthalene-1,5-disulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trisodium 4-hydroxy-3-((4’-((1-hydroxy-6-(phenylamino)-3-sulphonato-2-naphthyl)azo)-3,3’-dimethoxy(1,1’-biphenyl)-4-yl)azo)naphthalene-1,5-disulphonate is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and intensity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trisodium 4-hydroxy-3-((4’-((1-hydroxy-6-(phenylamino)-3-sulphonato-2-naphthyl)azo)-3,3’-dimethoxy(1,1’-biphenyl)-4-yl)azo)naphthalene-1,5-disulphonate involves multiple steps, starting with the preparation of intermediate compounds such as 4-amino-3-hydroxy-1-naphthalenesulfonic acid . The reaction conditions typically involve controlled temperatures and pH levels to ensure the correct formation of the azo bonds.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors where the intermediates are combined under optimized conditions. The process involves continuous monitoring and adjustments to maintain the desired quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Trisodium 4-hydroxy-3-((4’-((1-hydroxy-6-(phenylamino)-3-sulphonato-2-naphthyl)azo)-3,3’-dimethoxy(1,1’-biphenyl)-4-yl)azo)naphthalene-1,5-disulphonate undergoes various chemical reactions, including:
Oxidation: This reaction can alter the color properties of the compound.
Reduction: Often used to break down the azo bonds.
Substitution: Functional groups on the aromatic rings can be substituted under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium dithionite. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azo bonds can lead to the formation of amines, while oxidation can produce quinones.
Applications De Recherche Scientifique
Trisodium 4-hydroxy-3-((4’-((1-hydroxy-6-(phenylamino)-3-sulphonato-2-naphthyl)azo)-3,3’-dimethoxy(1,1’-biphenyl)-4-yl)azo)naphthalene-1,5-disulphonate has several scientific research applications:
Chemistry: Used as a pH indicator and in titration experiments.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Widely used as a dye in textiles, plastics, and inks.
Mécanisme D'action
The compound exerts its effects primarily through its ability to form stable azo bonds, which contribute to its color properties. The molecular targets and pathways involved include interactions with various substrates in staining and dyeing processes, where the compound binds to specific sites on the material being dyed.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
Trisodium 4-hydroxy-3-((4’-((1-hydroxy-6-(phenylamino)-3-sulphonato-2-naphthyl)azo)-3,3’-dimethoxy(1,1’-biphenyl)-4-yl)azo)naphthalene-1,5-disulphonate is unique due to its complex structure, which provides enhanced stability and color properties compared to simpler azo compounds. Its ability to undergo various chemical reactions while maintaining its integrity makes it a valuable compound in multiple applications.
Propriétés
Numéro CAS |
94944-81-7 |
|---|---|
Formule moléculaire |
C40H28N5Na3O13S3 |
Poids moléculaire |
951.8 g/mol |
Nom IUPAC |
trisodium;3-[[4-[4-[(6-anilino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]diazenyl]-4-hydroxynaphthalene-1,5-disulfonate |
InChI |
InChI=1S/C40H31N5O13S3.3Na/c1-57-32-18-22(11-15-29(32)42-44-31-21-35(60(51,52)53)28-9-6-10-34(59(48,49)50)37(28)40(31)47)23-12-16-30(33(19-23)58-2)43-45-38-36(61(54,55)56)20-24-17-26(13-14-27(24)39(38)46)41-25-7-4-3-5-8-25;;;/h3-21,41,46-47H,1-2H3,(H,48,49,50)(H,51,52,53)(H,54,55,56);;;/q;3*+1/p-3 |
Clé InChI |
WXXMSMOSMANOCN-UHFFFAOYSA-K |
SMILES canonique |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C=C4C=C(C=CC4=C3O)NC5=CC=CC=C5)S(=O)(=O)[O-])OC)N=NC6=CC(=C7C=CC=C(C7=C6O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


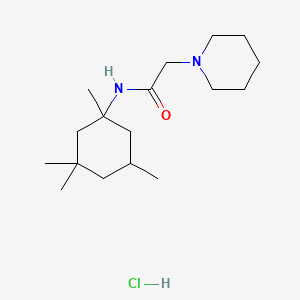
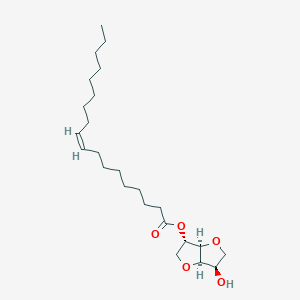
![2-[1-(3-chlorophenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylethanamine;oxalic acid](/img/structure/B12741864.png)

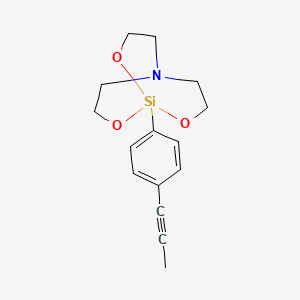


![(1S,2R,9R,10R)-7-methyl-15-aza-7-azoniatetracyclo[7.7.1.02,7.010,15]heptadecane;iodide](/img/structure/B12741894.png)
